molecular formula C10H7FO B2944711 4-Fluoronaphthalen-2-ol CAS No. 1261683-46-8

4-Fluoronaphthalen-2-ol

Cat. No.: B2944711
CAS No.: 1261683-46-8
M. Wt: 162.163
InChI Key: LQYITVIOKQRNKY-UHFFFAOYSA-N
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Description

4-Fluoronaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₇FO It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a hydroxyl group at the second position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Fluoro-3-hydroxynaphthalene are not yet fully understood due to the limited research available. It is known that fluoro-organic compounds, such as 1-Fluoro-3-hydroxynaphthalene, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The cellular effects of 1-Fluoro-3-hydroxynaphthalene are currently not well-documented. It is known that PAHs and their metabolites can have significant effects on various types of cells and cellular processes . For example, certain PAH metabolites have been associated with depression

Molecular Mechanism

The molecular mechanism of action of 1-Fluoro-3-hydroxynaphthalene is not yet fully understood. It is known that fluoro-organic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Fluoro-3-hydroxynaphthalene in laboratory settings are currently not well-documented. It is known that the effects of PAHs and their metabolites can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 1-Fluoro-3-hydroxynaphthalene at different dosages in animal models are currently not well-documented. It is known that the effects of PAHs and their metabolites can vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that 1-Fluoro-3-hydroxynaphthalene is involved in are currently not well-documented. It is known that fluoro-organic compounds can be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of 1-Fluoro-3-hydroxynaphthalene within cells and tissues are currently not well-documented. It is known that PAHs and their metabolites can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of 1-Fluoro-3-hydroxynaphthalene is currently not well-documented. It is known that the subcellular localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoronaphthalen-2-ol typically involves the fluorination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-2-ol is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

4-Fluoronaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Fluoronaphthalen-1-ol: Similar structure but with the hydroxyl group at the first position.

    4-Fluoronaphthalen-2-amine: Contains an amino group instead of a hydroxyl group.

    4-Fluoronaphthalen-2-carboxylic acid: Contains a carboxyl group at the second position.

Uniqueness: 4-Fluoronaphthalen-2-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

4-fluoronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYITVIOKQRNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261683-46-8
Record name 4-fluoronaphthalen-2-ol
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